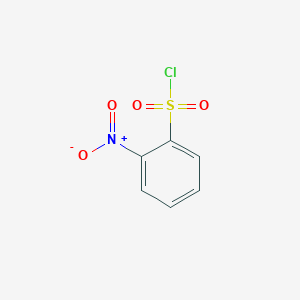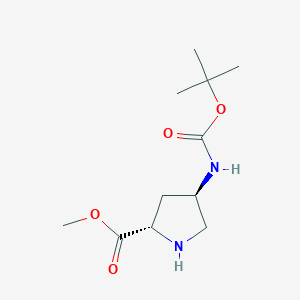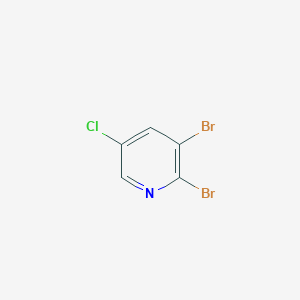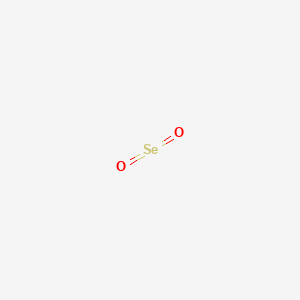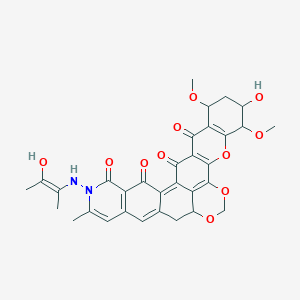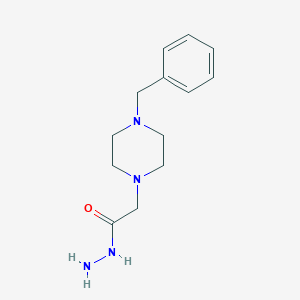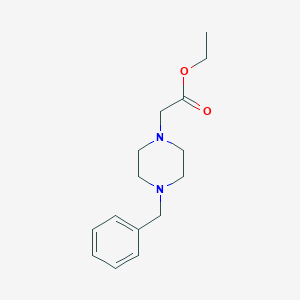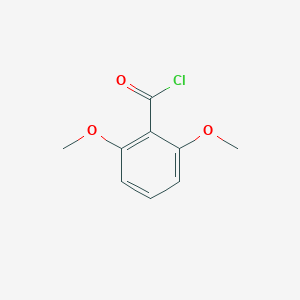
2,6-Dimethoxybenzoyl chloride
Overview
Description
Synthesis Analysis
While specific studies on 2,6-Dimethoxybenzoyl chloride synthesis are limited, research on similar compounds, such as 2,4-Dimethoxybenzoyl chloride, offers insights into potential synthetic routes. The synthesis of 2,4-Dimethoxybenzoyl chloride involves the methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2, indicating a possible method for synthesizing 2,6-Dimethoxybenzoyl chloride by adjusting the position of methoxy groups (Wan You-zhi, 2007).
Molecular Structure Analysis
The molecular structure of 2,6-dimethoxybenzoic acid, a closely related compound, reveals a non-planar configuration with o-methoxy substituents influencing the twist of the carboxy group away from the benzene ring plane. This characteristic might similarly affect the structural configuration of 2,6-Dimethoxybenzoyl chloride, suggesting a complex interplay between functional groups and molecular geometry (G. Portalone, 2011).
Chemical Reactions and Properties
2,6-Dimethoxybenzoyl chloride is expected to participate in various chemical reactions characteristic of acyl chlorides, such as annulative coupling reactions. An example includes the iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes to form phenanthrene derivatives, showcasing the potential reactivity of halogenated benzoyl chlorides in forming complex aromatic compounds (T. Nagata et al., 2014).
Physical Properties Analysis
Although direct data on 2,6-Dimethoxybenzoyl chloride are scarce, studies on related compounds can provide insight. For instance, the detailed analysis of ethyl 2,6-dimethoxybenzoate offers a glimpse into the potential physical properties of 2,6-Dimethoxybenzoyl chloride, such as solubility and crystalline structure, which are crucial for its application in synthetic chemistry (I. Khan et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,6-Dimethoxybenzoyl chloride, like reactivity and stability, can be inferred from studies on similar molecules. The synthesis and characterization of related compounds, such as polyimides derived from benzoyl pyridine derivatives, highlight the importance of the benzoyl group in contributing to thermal stability and reactivity with various reagents, suggesting that 2,6-Dimethoxybenzoyl chloride may exhibit similar chemical behaviors (Shu-jiang Zhang et al., 2005).
Scientific Research Applications
Organic Synthesis Applications : A study by Portalone (2011) revealed a new polymorph of 2,6-dimethoxybenzoic acid with a non-planar independent molecule, offering potential for new applications in organic synthesis (Portalone, 2011).
Polyimide Development : Zhang et al. (2005) discussed novel polyimides derived from 2,6-Bis(3-aminobenzoyl) pyridine, showing promise for transparent and tough films, potentially applicable in various fields (Zhang et al., 2005).
Solvolysis Reactions : Park and Kevill (2012) studied the ortho effect of 2,6-difluorobenzoyl chloride, noting its influence on solvolysis reactions in different solvents (Park & Kevill, 2012).
Iridium-Catalyzed Coupling : Nagata et al. (2014) found that iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes can selectively afford phenanthrene derivatives, supporting C-H cleavage without external base addition (Nagata et al., 2014).
Crystallization Control : Semjonova and Be̅rziņš (2022) showed that additives like HPC and PEG can favor the formation of a specific polymorphic form in 2,6-dimethoxybenzoic acid crystallization, potentially enhancing thermodynamic stability and phase transition kinetics (Semjonova & Be̅rziņš, 2022).
Corrosion Inhibition : Hernández Olivé et al. (2023) discovered that a compound derived from 2,6-dimethoxybenzoyl chloride effectively inhibits corrosion in steel, maintaining protection for an extended period (Hernández Olivé et al., 2023).
Friedel-Crafts Reaction : Fletcher and Marlow (1970) explored the Friedel-Crafts reaction involving 2,6-dimethoxybenzoyl chloride, yielding specific benzophenone derivatives (Fletcher & Marlow, 1970).
Safety And Hazards
properties
IUPAC Name |
2,6-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXRPDJVAUCBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062099 | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxybenzoyl chloride | |
CAS RN |
1989-53-3 | |
| Record name | 2,6-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHOXYBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VD6YG0B0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

